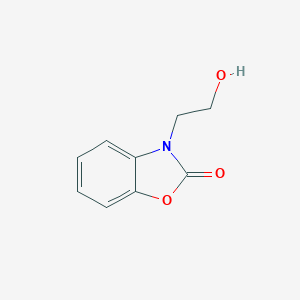

2-Benzoxazolinone, 3-(2-hydroxyethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

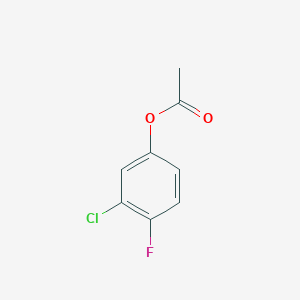

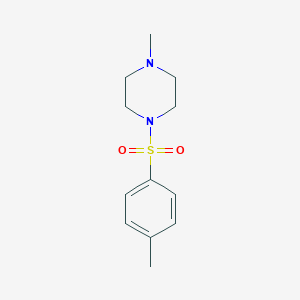

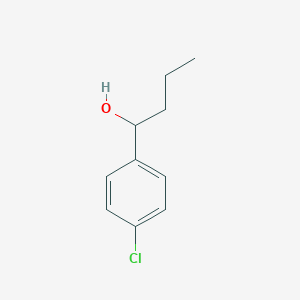

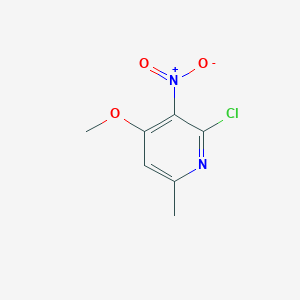

2-Benzoxazolinone, 3-(2-hydroxyethyl)- is a derivative of 2-Benzoxazolinone . 2-Benzoxazolinone is an anti-leishmanial agent with an LC50 of 40 μg/mL against L. donovani . It is a building block in chemical synthesis . 1,3-Benzoxazol-2 (3H)-one derivatives have antimicrobial activity against a selection of Gram-positive, Gram-negative bacteria and yeasts .

Synthesis Analysis

Microwave-assisted synthesis has been used to create new imide and formamide derivatives of 2(3H)-benzoxazolinones . The reaction provided these compounds more efficiently than through the corresponding isolated amic acids . A new class of 2-benzoxazolinone derivatives was designed and synthesized for its anti-human immunodeficiency virus-1 activity .Molecular Structure Analysis

The molecular formula of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is C9H9NO3. The molecular weight is 179.17 g/mol. The structure of 2-Benzoxazolinone consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms .Chemical Reactions Analysis

2-Benzoxazolinone and its derivatives have shown a high flexibility in chemical modifications . They have been used in the synthesis of new imide compounds by treating their 6-amino precursors with succinic, maleic or phthalic anhydride .Physical And Chemical Properties Analysis

The molecular weight of 2-Benzoxazolinone is 135.1201 . The molecular weight of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is 179.17 g/mol.Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

A study has shown that new series of 2-Benzoxazolinone derivatives linked to a variety of hydrazones and azoles were synthesized and assessed for their antibacterial properties against different bacterial microorganisms . These compounds demonstrated wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis . The research results have shown that benzoxazolinone-based derivatives are suitable for the development of a library of compounds and can be used in the future development of antibacterial drugs against various Gram-positive and Gram-negative pathogens .

Anti-HIV-1 Agents

Another application of 2-Benzoxazolinone derivatives is in the field of anti-HIV-1 drug development . A new class of 2-benzoxazolinone derivatives was designed and synthesized for its anti-human immunodeficiency virus-1 activity . The most potent compound with thiadiazole ring as the linker inhibited the human immunodeficiency virus-1 with 84% rate . The synthesized compounds can provide a very good basis for the development of new anti-human immunodeficiency virus-1 agents .

Wirkmechanismus

Target of Action

It is known that benzoxazolinone derivatives have been studied for their antibacterial properties , suggesting that their targets may be bacterial cells or specific proteins within these cells.

Mode of Action

It is known that benzoxazolinone derivatives can interact with their targets and cause changes that inhibit the growth or function of the target cells .

Biochemical Pathways

Given its potential antibacterial properties , it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death or growth inhibition.

Result of Action

Based on its potential antibacterial properties , it can be inferred that the compound may lead to the death or growth inhibition of bacterial cells.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-hydroxyethyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLBEYAFJPUHME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181238 |

Source

|

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26726-75-0 |

Source

|

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026726750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)